molecular formula C8H4ClNO B2592244 2-Chloro-4-formylbenzonitrile CAS No. 101048-77-5

2-Chloro-4-formylbenzonitrile

Cat. No.: B2592244
CAS No.: 101048-77-5
M. Wt: 165.58
InChI Key: GZELPDCDUYPUTD-UHFFFAOYSA-N
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Description

2-Chloro-4-formylbenzonitrile is a chemical compound with the molecular formula C8H4ClNO and a molecular weight of 165.58 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom, a formyl group, and a nitrile group attached to it . The InChI code for this compound is 1S/C8H4ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H .


Physical and Chemical Properties Analysis

This compound is a solid substance . The compound should be stored at 4°C under nitrogen .

Scientific Research Applications

Fluorescence and Colorimetric Indicator for Cancer Cell Imaging

2-Chloro-4-formylbenzonitrile, through its derivatives, has been utilized in cancer research. Specifically, its condensation with rhodamine B hydrazide leads to a probe that is selective for Pd 2+ ions. This probe has been used for the detection of Pd 2+ in human breast cancer cells MCF7, both under normal and fluorescence microscopes. This application signifies its potential in biomedical imaging and cancer cell detection (Ghosh et al., 2015).

Synthesis of Isoindol-1-ones

The compound plays a role in the synthesis of various chemical structures, such as 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives. This synthesis process involves a reaction with dimethyloxosulfonium methylide, showing its utility in organic synthesis and the production of complex organic compounds (Kobayashi et al., 2010).

Molecular Structure and Spectroscopic Characterization

In the field of molecular spectroscopy, this compound derivatives are studied for their vibrational frequencies and molecular structure. These studies often involve both experimental and theoretical approaches, including FT-IR and Raman spectra analysis, and are crucial for understanding the molecular properties and behaviors of such compounds (Sert et al., 2013).

In Vitro Cytotoxicity Studies

This compound derivatives have also been the subject of cytotoxicity studies, with applications in assessing the potential therapeutic effects of new chemical compounds. For example, comprehensive theoretical and experimental structural studies on certain derivatives have been performed, and their cytotoxicity against various cancer cell lines has been evaluated (Mansour et al., 2013).

Role in Organic Synthesis and Molecular Design

This compound plays a significant role in the synthesis of various organic structures, contributing to the field of organic chemistry and molecular design. Its involvement in the synthesis of different organic compounds, like 4-Arylaminoquinazolines, highlights its versatility and utility in creating a wide range of chemical structures (Szczepankiewicz et al., 2000).

Safety and Hazards

2-Chloro-4-formylbenzonitrile is classified as harmful according to the 2012 OSHA Hazard Communication Standard . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to use personal protective equipment and avoid dust formation when handling this compound .

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .

Properties

IUPAC Name

2-chloro-4-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELPDCDUYPUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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